molecular formula C20H18O6 B2953886 ETHYL 5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE CAS No. 300556-86-9

ETHYL 5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B2953886
CAS No.: 300556-86-9
M. Wt: 354.358
InChI Key: HDPYHOXKNWBLSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is an organic compound that belongs to the class of benzofuran derivatives.

Scientific Research Applications

ETHYL 5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:

Future Directions

The study of furan derivatives is a rich field with many potential applications in pharmaceuticals and materials science . Future research could explore the synthesis, characterization, and potential applications of this specific compound .

Preparation Methods

The synthesis of ETHYL 5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the esterification of 5-(4-methoxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylic acid with ethanol under acidic conditions. The reaction conditions often involve the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Chemical Reactions Analysis

ETHYL 5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:

Comparison with Similar Compounds

ETHYL 5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can be compared with other benzofuran derivatives such as:

    2-METHYL-1-BENZOFURAN-3-CARBOXYLIC ACID: Similar structure but lacks the ethyl ester and methoxybenzoyloxy groups.

    5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-OL: Contains a hydroxyl group instead of the ethyl ester.

    ETHYL 2-METHYL-1-BENZOFURAN-3-CARBOXYLATE: Lacks the methoxybenzoyloxy group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-(4-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-4-24-20(22)18-12(2)25-17-10-9-15(11-16(17)18)26-19(21)13-5-7-14(23-3)8-6-13/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPYHOXKNWBLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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